ARRY-382, also referred to as c-Fms-IN-12 or PF-07265804, is a small-molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of cancers characterized by high levels of tumor-associated macrophages and myeloid-derived suppressor cells. By inhibiting CSF1R, ARRY-382 aims to modulate the tumor microenvironment to enhance anti-tumor immune responses.
ARRY-382 is classified as a selective inhibitor of CSF1R, which plays a crucial role in the regulation of macrophage function and survival. It is derived from a series of chemical compounds designed to specifically interact with the CSF1R kinase domain. The compound has been studied extensively in preclinical models and early-phase clinical trials to assess its efficacy and safety profile in patients with advanced malignancies.
The synthesis is designed to ensure high selectivity for CSF1R while minimizing off-target effects.
The molecular formula of ARRY-382 is , with a molecular weight of approximately 564.7 g/mol. The structural representation reveals the presence of multiple functional groups that facilitate its interaction with CSF1R. The InChI key for ARRY-382 is JUPOTOIJLKDAPF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Key structural features include:
ARRY-382 participates in several types of chemical reactions:
These reactions are crucial for understanding how modifications to ARRY-382 could enhance its therapeutic potential.
The primary mechanism of action for ARRY-382 involves its binding to CSF1R, leading to inhibition of its kinase activity. This inhibition disrupts the CSF1/CSF1R signaling pathway, which is vital for the survival and function of tumor-associated macrophages. Key points about its mechanism include:
Key physical properties of ARRY-382 include:
Chemical properties involve:
Detailed analyses through techniques such as spectroscopy and chromatography provide insights into these properties.
ARRY-382 has significant potential applications in scientific research and clinical settings:
ARRY-382 (PF-07265804) is a synthetic small-molecule inhibitor with the chemical name N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)imidazo[1,2-a]pyridine-3-carboxamide and the molecular formula C32H36N8O2 (molecular weight: 564.68 g/mol) [6] [7] [8]. Its structure features:
CC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)NC(=O)C4=CN=C5C=C(C=CN45)OCCN6CCN(C)CC6)C(=N2)C7CC7
and the isomeric SMILES:CN1CCN(CCOC2=CC3=NC=C(N3C=C2)C(=O)NC4=CC=CC5=C4C(=NN5CC6=NC(C)=CC=C6)C7CC7
[6] [8]. The InChIKey JUPOTOIJLKDAPF-UHFFFAOYSA-N
confirms stereochemical uniqueness [8]. Table 1: Structural Descriptors of ARRY-382
Property | Value |
---|---|
Molecular Formula | C32H36N8O2 |
Molecular Weight | 564.68 g/mol |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 10 |
Topological Polar Surface Area | 88.37 Ų |
ARRY-382 exhibits balanced lipophilicity and polarity, critical for oral bioavailability:
Table 2: Physicochemical Profile of ARRY-382
Property | Value | Significance |
---|---|---|
LogP | 1.23 | Optimal membrane permeation |
Topological PSA | 88.37 Ų | Facilitates blood-brain barrier crossing |
DMSO Solubility | 8.33–8.85 mg/mL (14.75–15.68 mM) | Suitable for in vitro assays |
Water Solubility | Insoluble | Requires solubilizing agents |
Solid Stability | >3 years at –20°C | Long-term storage feasibility |
The synthesis of ARRY-382 involves a multi-step sequence:
ARRY-382 is a highly selective, ATP-competitive inhibitor of CSF1R (colony-stimulating factor-1 receptor), with an IC50 of 9 nM [2] [4] [6]. It exhibits >100-fold selectivity over related kinases (KIT, FLT3, PDGFR) [4] [10]. In silico docking reveals:
Animal Models:
Table 3: Comparative Kinase Selectivity of CSF1R Inhibitors
Compound | CSF1R IC50 (nM) | Selectivity vs. KIT/FLT3 | Key Binding Residues |
---|---|---|---|
ARRY-382 | 9 | >100-fold | Met637, Asp797 |
BLZ-945 | 1 | >500-fold | Met637, Trp550 |
Edicotinib | 3.2 | 6-fold (vs. KIT) | DFG motif |
Sorafenib (multi-kinase) | 17 | None | Multiple off-target sites |
Data derived from in silico and biochemical assays [10]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: